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Compound of Interest

Compound Name: 6-(Methylamino)nicotinonitrile

Cat. No.: B1318945

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, fragment-based approaches have
gained significant traction as a powerful strategy for the identification of novel lead compounds.
Central to this methodology is the use of small, low-complexity molecules, or “fragments,"” that
can efficiently probe the binding pockets of biological targets. Among the vast chemical space
of potential fragments, the nicotinonitrile scaffold has emerged as a versatile and valuable
starting point for the development of potent and selective inhibitors, particularly in the realm of
kinase-targeted therapies. This technical guide focuses on a specific and promising derivative,
6-(methylamino)nicotinonitrile, exploring its synthesis, known biological activities, and its
potential as a cornerstone for fragment-based drug discovery (FBDD) campaigns targeting key
signaling pathways implicated in cancer and other diseases.

Physicochemical Properties and Synthesis

6-(Methylamino)nicotinonitrile is a small heterocyclic molecule featuring a pyridine ring
substituted with a methylamino group at the 6-position and a nitrile group at the 3-position.
These functional groups impart specific electronic and steric properties that make it an
attractive fragment for drug design. The methylamino group can act as a hydrogen bond donor,
while the pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, facilitating
interactions within a protein's binding site.

Table 1: Physicochemical Properties of 6-(Methylamino)nicotinonitrile
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Property Value Source

CAS Number 261715-36-0 --INVALID-LINK--[1]
Molecular Formula C7H7Ns --INVALID-LINK--[1]
Molecular Weight 133.15 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area

(PSA) 48.71 A2 --INVALID-LINK--[1]
logP 0.99498 --INVALID-LINK--[1]
Hydrogen Bond Acceptors 3 --INVALID-LINK--[1]
Hydrogen Bond Donors 1 --INVALID-LINK--[1]
Rotatable Bonds 1 --INVALID-LINK--[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of 6-(methylamino)nicotinonitrile is through
a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 6-
chloronicotinonitrile. The electron-withdrawing nature of the pyridine ring and the nitrile group
facilitates the displacement of the chloro substituent by a nucleophile.

Experimental Protocol: Synthesis of 6-(Methylamino)nicotinonitrile
Materials:

6-Chloronicotinonitrile

Methylamine solution (e.g., 40% in water or 2 M in THF)

Anhydrous polar aprotic solvent (e.g., Dioxane, DMF, or THF)

Inert gas (Nitrogen or Argon)

Standard laboratory glassware for organic synthesis

Procedure:
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e Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 6-chloronicotinonitrile (1.0 equivalent) in the chosen anhydrous solvent.

 Inert Atmosphere: Flush the reaction vessel with an inert gas to exclude moisture and
oxygen.

» Addition of Methylamine: To the stirred solution, add an excess of the methylamine solution
(typically 3-5 equivalents) at room temperature.

e Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the
progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-
Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the
solvent under reduced pressure. The resulting crude product can be purified by column
chromatography on silica gel or recrystallization to yield pure 6-
(methylamino)nicotinonitrile.

Role in Fragment-Based Drug Discovery (FBDD)

The utility of 6-(methylamino)nicotinonitrile as a fragment lies in its ability to form key
interactions with a target protein while providing a vector for chemical elaboration. In a typical
FBDD campaign, a library of fragments is screened against a target protein to identify "hits"
with weak binding affinity. These hits then serve as starting points for optimization into more
potent lead compounds through strategies such as fragment growing, linking, or merging.

While specific FBDD screening data for 6-(methylamino)nicotinonitrile is not extensively
published in the public domain, the broader class of nicotinonitrile derivatives has been
successfully employed in the development of inhibitors for several important drug targets,
particularly protein kinases.

Target Landscape and Biological Activity of
Nicotinonitrile Derivatives

The nicotinonitrile scaffold is a common feature in a number of potent kinase inhibitors. The
biological activity of derivatives suggests that 6-(methylamino)nicotinonitrile is a promising
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starting point for targeting kinases such as Pim-1, c-Met, and VEGFR-2, all of which are

implicated in cancer progression.

Table 2: Biological Activity of Selected Nicotinonitrile Derivatives

Derivative Target ICso0 Cell Line Reference
Compound 7b (a
--INVALID-LINK--
nicotinonitrile PIM-1 Kinase 18.9 nM -
o [2]3]
derivative)
Compound 4k (a
o ) --INVALID-LINK--
nicotinonitrile PIM-1 Kinase 21.2 nM -
o [2][3]
derivative)
Compound 7b (a
S MCF-7 (Breast --INVALID-LINK--
nicotinonitrile 3.58 uM MCF-7
o Cancer) [2][3]
derivative)
Compound 7b (a
S PC-3 (Prostate --INVALID-LINK--
nicotinonitrile 3.60 uM PC-3
o Cancer) [2][3]
derivative)
Compound 8 (a ] )
S Tyrosine Kinase --INVALID-LINK--
nicotinonitrile 311 nM -
. (TK) [41[5]
derivative)
Compound 5g (a ] )
o Tyrosine Kinase --INVALID-LINK--
nicotinonitrile 352 nM -
o (TK) [4][5]
derivative)
Compound 8e (a )
S Pim-1, -2, -3 --INVALID-LINK--
nicotinonitrile i <0.28 uyM -
Kinases [6]

derivative)

Key Signaling Pathways

The development of inhibitors based on the 6-(methylamino)nicotinonitrile fragment would
likely target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
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Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by
phosphorylating downstream targets that regulate apoptosis and cell cycle progression.[7] Its

overexpression is associated with several cancers.
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The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key
regulators of cell growth, motility, and invasion.[8] Dysregulation of the HGF/c-Met pathway is a

2

driver in many cancers.
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][8]
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Experimental Workflows and Protocols

The development of inhibitors from a 6-(methylamino)nicotinonitrile fragment would involve a

series of well-defined experimental stages.

FBDD Workflow

Fragment Library »_| Biophysical Screening > - Structure-Guided Optimization
(including 6-(Methylamino)nicotinonitrile) "1 (NMR, SPR, X-ray) IFIEISE [ (Growing, Linking) Lead Compound

Click to download full resolution via product page

Fragment-Based Drug Discovery Workflow

General Kinase Inhibition Assay Protocol
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The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory

activity of compounds derived from 6-(methylamino)nicotinonitrile. This protocol is adaptable
for kinases such as Pim-1, c-Met, and VEGFR-2.

Materials:

Recombinant human kinase (e.g., Pim-1, c-Met, or VEGFR-2)

Kinase buffer (typically contains Tris-HCI or HEPES, MgClz, DTT, and BSA)
ATP

Peptide or protein substrate specific to the kinase

Test compound (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

Microplates (e.g., 96- or 384-well)

Plate reader capable of detecting luminescence or fluorescence

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further
dilute in kinase buffer to the desired final concentrations.

Reaction Mixture Preparation: In each well of the microplate, add the kinase, the specific
substrate, and the test compound at various concentrations. Include positive (no inhibitor)
and negative (no enzyme) controls.

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature)
for a specific period (e.g., 30-60 minutes).

Detection: Stop the reaction and measure the kinase activity using a suitable detection
reagent according to the manufacturer's instructions. This typically involves quantifying the
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amount of ADP produced or the amount of phosphorylated substrate.

o Data Analysis: Calculate the percentage of kinase inhibition for each compound
concentration relative to the positive control. Plot the percent inhibition against the logarithm
of the compound concentration and fit the data to a dose-response curve to determine the
ICso value.

Conclusion

6-(Methylamino)nicotinonitrile represents a valuable and versatile fragment for modern drug
discovery endeavors. Its favorable physicochemical properties, straightforward synthesis, and
the proven success of the broader nicotinonitrile scaffold in targeting disease-relevant kinases
make it a compelling starting point for FBDD campaigns. The strategic elaboration of this
fragment, guided by structural biology and iterative medicinal chemistry, holds significant
promise for the development of novel, potent, and selective inhibitors for a range of therapeutic
targets. This technical guide provides a foundational resource for researchers aiming to
leverage the potential of this privileged fragment in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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